4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile
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Overview
Description
4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile is a heterocyclic compound belonging to the class of 1,4-dihydropyridines. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its structural similarity to other biologically active dihydropyridines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile can be achieved through a one-pot synthesis involving ethyl cyanoacetate, propylamine, and ethyl acetoacetate . This method involves the Hantzsch reaction, which is a multi-component reaction that typically employs a solvent-free environment and a heterogeneous catalyst such as magnesium ferrite nanoparticles (MgFe2O4 MNPs) . The reaction conditions are mild, and the process is efficient, yielding high amounts of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of recyclable heterogeneous catalysts and solvent-free conditions makes the process environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products
The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have significant applications in medicinal chemistry .
Scientific Research Applications
4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activity, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to therapeutic effects such as vasodilation and reduced blood pressure . The pathways involved include the inhibition of calcium influx into cells, which is crucial for various physiological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine . These compounds share a similar core structure but differ in their substituents, leading to variations in their pharmacological properties.
Uniqueness
4-Methyl-2,6-dioxo-1,5-dihydropyridine-3-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to form stable color complexes makes it particularly valuable in the dye industry .
Properties
Molecular Formula |
C7H6N2O2 |
---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
4-methyl-2,6-dioxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)9-7(11)5(4)3-8/h2H2,1H3,(H,9,10,11) |
InChI Key |
UUUKNDTZGANFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1)C#N |
Origin of Product |
United States |
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